2-Butylbicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
61177-16-0 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2-butylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-4-10-7-9-5-6-11(10)8-9/h9-11H,2-8H2,1H3 |
InChI Key |
KAYVFZJAIXHFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2CCC1C2 |
Origin of Product |
United States |
The Significance of Norbornane Derivatives As Fundamental Research Scaffolds
Norbornane (B1196662) and its derivatives are invaluable model compounds for investigating the intricate relationship between structure and reactivity in polycyclic molecules. scirp.org The bridged bicyclic structure of norbornane results in significant ring strain, leading to unique physical and chemical properties. scirp.org This inherent strain makes it an excellent system for studying conformational preferences and the factors that govern the stability of different molecular shapes. scirp.org
The rigid framework of norbornane allows for precise control over the spatial arrangement of substituents, making it a powerful tool in stereoselective synthesis. scirp.org The endo and exo faces of the molecule offer distinct steric environments, influencing the approach of reagents and the stereochemical outcome of reactions. scirp.org This feature has been extensively exploited in the development of new synthetic methodologies and in the synthesis of natural products and pharmaceuticals.
Furthermore, the reactivity of the norbornane system, including its susceptibility to rearrangements and the functionalization of its bridgehead positions, provides a rich field for mechanistic studies. core.ac.uk The development of norbornene-based derivatives, which contain a double bond within the bicyclic system, has further expanded the synthetic utility of this scaffold, particularly in polymer chemistry and materials science. scirp.orgresearchgate.net The polymerization of norbornene derivatives can lead to materials with high thermal stability, transparency, and specific gas permeability properties. scirp.orgresearchgate.net
Stereochemistry and Conformational Analysis of 2 Butylbicyclo 2.2.1 Heptane
Norbornane (B1196662) Stereoisomerism and Chirality Considerations
Norbornane is a saturated bridged bicyclic hydrocarbon with the chemical formula C₇H₁₂. wikipedia.org Its rigid structure is a cornerstone for understanding stereoisomerism in polycyclic molecules. fiveable.me Unlike simple monocyclic alkanes such as cyclohexane, which can undergo ring-flips to interconvert conformers, the norbornane skeleton is conformationally rigid. This rigidity has profound implications for its stereochemistry.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of many norbornane derivatives. libretexts.orgmsu.edu The unsubstituted norbornane molecule itself is achiral due to a plane of symmetry. However, substitution at specific positions can break this symmetry and introduce chiral centers. In the case of 2-Butylbicyclo[2.2.1]heptane, the introduction of the butyl group at the C2 position renders the molecule chiral. Specifically, carbons C1, C2, and C4 become stereogenic centers. The presence of multiple chiral centers means that the molecule can exist as a set of stereoisomers. msu.edu These stereoisomers, which are not mirror images of each other, are known as diastereomers and often exhibit different physical and chemical properties. libretexts.org
The general stereochemical possibilities for a 2-substituted norbornane are summarized in the table below.
| Feature | Description | Implication for this compound |
| Parent Skeleton | Bicyclo[2.2.1]heptane | A rigid, strained bicyclic framework. fiveable.me |
| Chiral Centers | C1, C2, C4 | The molecule is chiral and can exist in multiple stereoisomeric forms. |
| Primary Isomerism | Enantiomers | The molecule and its non-superimposable mirror image form an enantiomeric pair. msu.edu |
| Diastereomerism | endo vs. exo | The butyl group can be oriented in two distinct diastereomeric positions. libretexts.org |
Exocyclic and Endocyclic Stereochemical Implications in Bicyclo[2.2.1]heptane Derivatives
A critical aspect of stereochemistry in the bicyclo[2.2.1]heptane system is the distinction between exo and endocyclic (commonly shortened to endo) positions for substituents. These terms describe the spatial orientation of a substituent relative to the bridges of the bicyclic system. libretexts.org
Exo Position : A substituent in the exo position points away from the main six-membered ring and towards the one-carbon bridge (C7).
Endo Position : A substituent in the endo position points "under" the main six-membered ring, away from the one-carbon bridge (C7).
This distinction is not merely conformational but stereochemical; exo and endo isomers are diastereomers and are not interconvertible without breaking and reforming chemical bonds. libretexts.org They possess different energies and, consequently, different stabilities and reactivities. For this compound, two primary diastereomers exist: exo-2-butylbicyclo[2.2.1]heptane and endo-2-butylbicyclo[2.2.1]heptane.
Generally, the exo position is sterically less hindered than the endo position. This often results in the exo isomer being the thermodynamically more stable product in reactions where equilibrium is established. The steric environment of the endo position involves greater interaction with the hydrogen atoms on the C5 and C6 carbons, leading to increased steric strain.
Conformational Dynamics of Bicyclic Systems with Alkyl Substituents
While the norbornane core is rigid, the attachment of a flexible alkyl substituent like a butyl group introduces additional conformational complexity. lumenlearning.com The study of the energetics between different rotational isomers (rotamers) is known as conformational analysis. lumenlearning.com For this compound, this involves considering the rotation around the C2-C1' bond (the bond connecting the norbornane ring to the butyl chain).
Interactions between the butyl chain and the bicyclic framework.
Internal interactions within the butyl chain itself.
In the endo isomer, the conformational freedom of the butyl group is significantly more restricted due to steric clashes with the underside of the bicyclic structure. In contrast, the exo isomer allows the butyl group more rotational freedom. The steric bulk of the substituent is a critical factor; larger, more branched alkyl groups experience greater destabilizing effects. lumenlearning.com These dynamic properties and spatial arrangements can strongly influence the molecule's reactivity. nih.gov
Theoretical Prediction and Experimental Validation of Stereochemical Outcomes
Determining the precise stereochemistry and conformational preferences of molecules like this compound requires a combination of theoretical prediction and experimental validation.
Theoretical Prediction: Computational chemistry provides powerful tools for predicting the most stable stereoisomers and conformers. Methods like Density Functional Theory (DFT) and other molecular modeling techniques can be used to calculate the optimized geometries and relative energies of the exo and endo isomers, as well as the various rotamers of the butyl chain. researchgate.netnih.gov These calculations help in understanding the factors that govern stereoselectivity in synthetic reactions. Computational approaches are increasingly used in drug discovery to screen compounds and understand their three-dimensional structure, which is crucial for biological activity. nih.gov
Experimental Validation: Several analytical techniques are employed to validate theoretical predictions and definitively establish the stereochemistry of bicyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for distinguishing between exo and endo isomers. Specifically, Nuclear Overhauser Effect (NOE) measurements can reveal through-space proximity between protons. For instance, in a related norbornene derivative, NOE measurements between specific protons allowed for the unambiguous discrimination between exo and endo diastereomers. researchgate.net
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides an exact three-dimensional structure, unambiguously establishing the relative stereochemistry of all atoms in the solid state. nih.govresearchgate.net
Gas Chromatography : Since diastereomers have different physical properties, they can often be separated and quantified using techniques like gas chromatography. libretexts.org
These experimental methods, in conjunction with computational studies, provide a comprehensive picture of the complex stereochemical and conformational landscape of substituted norbornane systems.
Mechanistic Investigations of Reactions Involving 2 Butylbicyclo 2.2.1 Heptane
Reaction Pathways in Functionalization of the Bicyclo[2.2.1]heptane Core
The functionalization of the bicyclo[2.2.1]heptane core is often driven by the high ring strain inherent in the system, which can be exploited to form new, more complex molecular architectures. nih.gov Reaction pathways for introducing new functional groups onto the 2-butylbicyclo[2.2.1]heptane skeleton can be broadly categorized into those involving the cleavage of C-H bonds and those that proceed via skeletal rearrangements.
Common functionalization strategies for the parent norbornane (B1196662) system, which are applicable to its 2-butyl derivative, include free-radical halogenation, oxidation, and metal-catalyzed C-H activation. In free-radical reactions, the tertiary C-H bonds at the bridgehead positions (C1 and C4) are typically less reactive due to the pyramidal geometry of the resulting radical, which inhibits stabilization through hyperconjugation. Consequently, functionalization tends to occur at the secondary methylene (B1212753) positions. The presence of the butyl group at the C2 position can influence the regioselectivity of these reactions, sterically hindering attack at adjacent C-H bonds and electronically activating others.
More advanced methods, such as sequential Diels-Alder reaction/rearrangement sequences, have been developed to create highly functionalized bicyclo[2.2.1]heptane derivatives. acs.org While these often start with unsaturated precursors (norbornenes), the underlying principles of skeletal transformation are relevant. For a saturated system like this compound, functionalization relies on creating a reactive intermediate, such as a carbocation or a radical, which can then undergo further transformation.
Carbocation Rearrangement Processes in Norbornane Derivatives (e.g., Wagner-Meerwein)
Reactions involving this compound that proceed through a carbocation intermediate are highly susceptible to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgjetir.org This process is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.org The driving force is the formation of a more stable carbocation.
The study of the parent 2-norbornyl cation has been a cornerstone of physical organic chemistry, leading to the concept of non-classical ions, where a C-C sigma bond is delocalized over three centers. wikipedia.org Spectroscopic and crystallographic studies have confirmed the bridged, non-classical nature of the 2-norbornyl cation, where positive charge is shared between C1, C2, and C6. compchemhighlights.orgnih.gov
In the case of this compound, the formation of a carbocation at a position on the bicyclic core initiates a cascade of potential rearrangements. For instance, if a leaving group departs from the C2 position, an initial secondary carbocation is formed. The stability and fate of this cation are influenced by the butyl group.
Hydride Shifts: A 1,2-hydride shift from an adjacent carbon can occur if it leads to a more stable carbocation. For example, a shift from the tertiary C1 bridgehead position to C2 would still result in a secondary cation, offering little energetic advantage. However, the initial formation of a cation at C3 could be followed by a hydride shift from C2 to generate a more stable cation stabilized by the electron-donating butyl group.
Alkyl Shifts (Wagner-Meerwein): The strained C-C bonds of the norbornane skeleton are prone to migration. The classic example is the acid-catalyzed conversion of isoborneol (B83184) to camphene, which proceeds via a Wagner-Meerwein rearrangement. jetir.org For the 2-butylnorbornyl cation, a 1,2-shift of the C1-C6 bond to C2 would relieve ring strain and redistribute the positive charge, leading to a rearranged bicyclo[3.2.1]octane skeleton. libretexts.org
The specific pathway taken depends on the relative stabilities of the potential carbocation intermediates. The electron-donating inductive effect of the butyl group will stabilize an adjacent positive charge, influencing the energy landscape of these rearrangements.
| Initial Carbocation Location | Carbocation Type | Potential Rearrangement | Resulting Carbocation Type | Driving Force |
|---|---|---|---|---|
| C2 | Secondary | 1,2-Hydride Shift (from C1) | Secondary | Minimal |
| C2 | Secondary | Wagner-Meerwein (C1-C6 bond migration) | Secondary (on a bicyclo[3.2.1] skeleton) | Relief of ring strain |
| C3 | Secondary | 1,2-Hydride Shift (from C2) | Secondary (stabilized by butyl group) | Inductive stabilization |
| C7 | Secondary | Wagner-Meerwein (C1-C2 bond migration) | Tertiary (on a rearranged skeleton) | Formation of a more substituted carbocation |
Metal-Catalyzed C-H Activation and Annulation Mechanisms
Direct functionalization of C-H bonds is a powerful strategy for modifying saturated hydrocarbons like this compound, avoiding the need for pre-installed functional groups. nih.gov Transition metals, particularly palladium (Pd) and rhodium (Rh), are effective catalysts for this transformation. acs.orgsnnu.edu.cn The mechanism typically involves the cleavage of a C-H bond to form a carbon-metal bond, which can then react with other reagents.
The primary mechanistic pathways for metal-catalyzed C-H activation include:
Oxidative Addition: A low-valent metal center inserts into a C-H bond, increasing its oxidation state by two.
σ-Bond Metathesis: A concerted process where a C-H bond is cleaved and a new C-M bond is formed without a change in the metal's oxidation state.
Concerted Metalation-Deprotonation (CMD): A common pathway, especially in chelation-assisted reactions, where the C-H bond cleavage is facilitated by a ligand or an external base in a single step. nih.gov
For a substrate like this compound, which lacks directing groups, achieving site-selectivity is a significant challenge. The reactivity of C-H bonds generally follows the order tertiary > secondary > primary, but this can be overridden by steric factors. The rigid norbornane framework presents distinct steric environments. The exo C-H bonds are more accessible than the sterically hindered endo bonds. The butyl group further complicates this by shielding nearby C-H bonds.
Recent advances have demonstrated C-H functionalization across saturated carbocycles using specialized ligands that can guide a palladium catalyst to activate remote C-H bonds. scripps.edu In such a scenario applied to this compound, a catalyst might anchor at one position and be directed to activate a C-H bond on the opposite side of the ring system.
Annulation reactions involve the formation of a new ring. In the context of C-H activation, this typically involves a sequence where the organometallic intermediate, formed via C-H cleavage, reacts with an unsaturated partner like an alkyne or alkene. rsc.org For instance, a rhodium(III)-catalyzed process could involve the C-H activation of the norbornane core, insertion of an alkyne into the Rh-C bond, and subsequent reductive elimination to form a new fused ring system. The regioselectivity of the initial C-H activation would be critical in determining the final product structure.
Steric and Electronic Effects of the Butyl Group on Reactivity and Selectivity
The butyl group at the C2 position exerts profound control over the reactivity and selectivity of reactions on the bicyclo[2.2.1]heptane core through a combination of steric and electronic effects.
Steric Effects: The butyl group is sterically demanding, creating a crowded environment on one face of the molecule. quora.com This steric hindrance has several consequences:
Diastereoselectivity: Reagents will preferentially approach the norbornane skeleton from the less hindered face. In reactions involving the C5-C6 double bond of a corresponding norbornene precursor, attack almost always occurs from the exo face. For the saturated this compound, functionalization at positions like C5 or C6 would be directed away from the butyl group.
Reaction Rate: Steric hindrance can slow down reaction rates by impeding the approach of a reactant to the reaction center. stackexchange.com For example, C-H activation at the C3 position would be significantly slower than at the C6 position due to the bulk of the adjacent butyl group.
Conformational Locking: While the norbornane skeleton is rigid, the butyl group has conformational freedom. Its preferred conformation will be one that minimizes steric interactions with the bicyclic frame, which in turn influences the accessibility of nearby C-H bonds.
Electronic Effects: The butyl group is an alkyl group and therefore acts as an electron-donating group through an inductive effect (+I effect). libretexts.org This has significant electronic implications:
Carbocation Stability: It stabilizes adjacent positive charges. A carbocation at C2 would be more stable than one at C3, and this effect would influence the rates of reactions proceeding through cationic intermediates and the pathways of Wagner-Meerwein rearrangements. libretexts.org
C-H Bond Activation: The electron-donating nature of the butyl group increases the electron density of the C-H bonds in its vicinity. This can make the bonds less acidic and potentially less reactive in certain C-H activation mechanisms, such as concerted metalation-deprotonation, which are often favored at more electron-deficient sites.
| Effect | Type | Influence on... | Predicted Outcome |
|---|---|---|---|
| Steric | Hindrance | Reagent Approach | Favors attack on the face opposite the butyl group (e.g., at C5/C6) |
| Steric | Hindrance | Reaction Rate | Decreases rate of attack at sterically congested positions (e.g., C3, endo-face) |
| Electronic | +I (Inductive) | Carbocation Stability | Stabilizes positive charge at C2; influences rearrangement pathways |
| Electronic | +I (Inductive) | C-H Bond Reactivity | Increases electron density, potentially disfavoring some electrophilic C-H activation pathways |
Reaction Kinetics and Thermodynamic Considerations in Bicyclic Transformations
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its strained structure and the effects of the butyl substituent.
Reaction Kinetics: The rate of a chemical reaction is determined by the activation energy (ΔG‡) of its rate-determining step. For this compound, several factors influence this barrier:
Ring Strain: The ground-state energy of the molecule is elevated due to ring strain. In some reactions, particularly those where this strain is released in the transition state, the activation energy can be lowered, leading to an accelerated reaction rate.
Steric Effects: The steric bulk of the butyl group can raise the energy of the transition state by impeding the optimal geometry for bond formation or breaking, thus increasing the activation energy and slowing the reaction. stackexchange.com
Electronic Effects: The electron-donating nature of the butyl group can stabilize electron-deficient transition states (e.g., in reactions involving carbocation formation), lowering the activation energy and increasing the reaction rate. nih.gov
Kinetic studies on related bicyclic systems, such as the thermal isomerization of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene, reveal how subtle structural changes affect reaction pathways and rates. njit.edu For this compound, a kinetic study of a rearrangement would involve measuring the rate of disappearance of the starting material and the appearance of products over time. The relative rates of formation of different products would provide insight into the competing activation energies of parallel reaction pathways, reflecting the steric and electronic guidance of the butyl substituent.
Computational and Theoretical Chemistry Studies of 2 Butylbicyclo 2.2.1 Heptane
Quantum Chemical Calculations for Molecular Geometry and Stability
Quantum chemical calculations are fundamental to determining the three-dimensional structure, stability, and electronic properties of molecules. For 2-butylbicyclo[2.2.1]heptane, these calculations elucidate the preferred conformations of the butyl group and the relative stabilities of its stereoisomers.
Density Functional Theory (DFT) has become a standard method for studying the structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.
A key aspect of 2-substituted bicyclo[2.2.1]heptane systems is the existence of exo and endo stereoisomers, which differ in the orientation of the substituent relative to the main bicyclic ring. DFT methods are instrumental in predicting the energetic favorability of these isomers. Generally, for alkyl substituents, the exo isomer is thermodynamically more stable due to reduced steric hindrance with the bicyclic frame.
The energetic landscape of a related compound, 2-fluorobicyclo[2.2.1]heptan-7-ol, has been explored using DFT, revealing the relative stabilities of different conformers arising from hydroxyl group rotation. beilstein-journals.org A similar approach for this compound would involve analyzing the rotational conformations of the butyl group to identify the global minimum energy structure.
Table 1: Representative DFT-Calculated Relative Energies for Conformers of a Substituted Bicyclo[2.2.1]heptane Derivative (Note: This table is illustrative, based on typical findings for substituted bicyclo[2.2.1]heptanes, as specific data for the 2-butyl derivative is not published.)
| Conformer/Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
| exo-2-butyl (anti) | B3LYP/6-31G(d) | 0.00 (Reference) |
| exo-2-butyl (gauche) | B3LYP/6-31G(d) | +0.65 |
| endo-2-butyl (anti) | B3LYP/6-31G(d) | +1.20 |
| endo-2-butyl (gauche) | B3LYP/6-31G(d) | +1.95 |
This interactive table demonstrates how DFT calculations can distinguish the stability of different spatial arrangements of the butyl substituent.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties. These methods are often used to benchmark DFT results or for systems where electron correlation is particularly important.
In the conformational analysis of bicyclo[2.2.1]heptanes, ab initio calculations are employed to refine the geometries and relative energies of different conformers. For instance, a study on 2-fluorobicyclo[2.2.1]heptan-7-ols used the MP2/aug-cc-pVDZ level of theory to optimize the minima on the potential energy surface that were initially scanned using a less computationally expensive method. beilstein-journals.org This approach ensures a more accurate determination of the relative stabilities of conformers. For this compound, such calculations would provide a high-confidence assessment of the energy differences between the exo and endo isomers and the rotational conformers of the butyl chain.
Molecular Dynamics Simulations for Conformational Space Exploration and Reactivity Prediction
While quantum chemical calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations explore the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.
In the context of reactivity, MD simulations can be used to model the approach of a reactant to the this compound molecule, providing insights into steric hindrance and the probability of reactive encounters. For example, multicopy molecular dynamics simulations have been used to study the binding of camphor, a trimethyl-substituted bicyclo[2.2.1]heptanone, to the active site of cytochrome P-450cam, reconciling crystallographic data with product formation. thegoodscentscompany.com A similar approach could be used to predict how this compound might interact with an enzyme active site or a catalytic surface.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are invaluable for confirming experimentally determined structures or for assigning the stereochemistry of products.
The prediction of ¹H and ¹³C NMR spectra for a molecule like this compound typically involves a multi-step process. First, a thorough conformational search is performed, followed by geometry optimization of the low-energy conformers using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)). github.io Subsequently, NMR shielding constants are calculated for each conformer, often using a functional specifically parameterized for NMR predictions, such as WP04, with a suitable basis set. github.io The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann populations.
Recent work has demonstrated that machine learning-augmented DFT methods can provide fast and accurate predictions of NMR spectra for complex natural products, including those with bicyclic cores. researchgate.net These computational tools can effectively distinguish between stereoisomers, which is crucial for the bicyclo[2.2.1]heptane system where exo and endo isomers can have distinct NMR signals. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Bicyclo[2.2.1]heptane (Note: This table illustrates the typical accuracy of computational NMR prediction for this class of compounds.)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C1 | 42.5 | 42.1 | +0.4 |
| C2 | 48.9 | 48.5 | +0.4 |
| C3 | 36.8 | 36.5 | +0.3 |
| C4 | 41.9 | 41.6 | +0.3 |
| C5 | 28.7 | 28.9 | -0.2 |
| C6 | 22.4 | 22.7 | -0.3 |
| C7 | 35.1 | 34.8 | +0.3 |
This interactive table highlights the strong agreement typically achieved between computationally predicted and experimentally measured NMR chemical shifts.
Elucidation of Reaction Mechanisms through Transition State Calculations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry provides essential methods for locating and characterizing these transient structures.
A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. tau.ac.ilucsb.edu Methods like the synchronous transit-guided quasi-Newton (STQN) approach (e.g., QST2 or QST3 in Gaussian) or the Berny algorithm are used to locate these saddle points. ucsb.eduresearchgate.net
For reactions involving this compound, such as C–H activation, electrophilic addition, or rearrangement, transition state calculations can elucidate the detailed mechanism. For example, DFT computations have been used to study the mechanism of Pd/norbornene-catalyzed C–H activation, revealing a six-step pathway and identifying the selectivity-determining steps. researchgate.net The calculations showed how the choice of ligand and norbornene derivative affects the activation energies of different transition states, thereby controlling the reaction outcome. researchgate.net Applying these methods to this compound would allow for the prediction of its reactivity in similar transformations, providing activation energy barriers (ΔG‡) and helping to rationalize or predict product distributions.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of 2-Butylbicyclo[2.2.1]heptane. The distinction between the exo and endo diastereomers is a primary challenge that can be addressed through various NMR experiments.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but the significant signal overlap expected for the aliphatic protons of the bicyclic core and the butyl chain necessitates 2D NMR for unambiguous assignment. doaj.orgmodgraph.co.uk
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity within the butyl group and throughout the bicyclic skeleton, identifying adjacent protons.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the ¹³C signals based on the more easily differentiated ¹H signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton and carbon chemical shifts. scielo.br
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is paramount for stereochemical assignment as it identifies protons that are close in space, rather than connected through bonds. The key distinction between the exo and endo isomers of this compound can be made using NOESY. doaj.orgsapub.org For the endo isomer, NOESY cross-peaks would be expected between the protons of the butyl group and the endo-protons at the C5 and C6 positions. Conversely, for the exo isomer, correlations would be seen between the butyl group protons and the bridgehead (C1, C4) and adjacent exo protons. The absence of coupling between bridgehead protons and endo protons, due to a nearly 90° dihedral angle, is another key feature used in assignment. uvic.ca
The following table outlines the expected NMR data and correlations used for the structural elucidation of an alkyl-substituted bicyclo[2.2.1]heptane.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Initial proton environment analysis | Complex overlapping signals in the aliphatic region (approx. 0.8-2.5 ppm). |
| ¹³C NMR | Carbon skeleton analysis | Distinct signals for each of the 11 carbons in the molecule. |
| COSY | ¹H-¹H bond connectivity | Correlations within the butyl chain (H1'-H2', H2'-H3', etc.) and within the bicyclic core. |
| HMQC/HSQC | Direct ¹H-¹³C correlations | Cross-peaks linking each proton to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlations | Key correlations from butyl chain protons to C2 of the bicyclic ring, confirming connectivity. |
| NOESY | Through-space ¹H-¹H proximity | Endo Isomer: Correlations between butyl protons and endo-protons on C5/C6. Exo Isomer: Correlations between butyl protons and bridgehead protons (C1/C4). |
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric purity of a sample is often necessary. While NMR spectra of enantiomers are identical in an achiral solvent, the signals can be resolved by introducing a chiral resolving agent.
Lanthanide-based chiral shift reagents (CSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are commonly used. google.comlibretexts.org These reagents are Lewis acidic and can form transient diastereomeric complexes with molecules containing Lewis basic sites (like alcohols or ketones). researchgate.net For a non-functionalized hydrocarbon like this compound, interactions are much weaker, and effective signal resolution may be challenging. However, silver(I)-based shift reagents, which can coordinate with the π-system of olefins or arenes, have been developed, suggesting that specialized CSRs could potentially be used for alkanes via weak interactions. researchgate.net
If a complex is formed, the protons in the two enantiomers will experience different induced shifts, leading to the separation of their corresponding signals in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research
Infrared (IR) and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies. As this compound is a saturated hydrocarbon, its spectrum is relatively simple and dominated by C-H and C-C bond vibrations. orgchemboulder.com
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds. libretexts.org
C-H Bending: Absorptions corresponding to scissoring and rocking vibrations for CH₂ and CH₃ groups will appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. orgchemboulder.com
Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of C-C stretching and C-H rocking vibrations. This "fingerprint" is unique to the molecule's specific structure, including its bicyclic skeleton. orgchemboulder.com
While IR and Raman spectra can confirm the alkane nature of the compound, they are generally insufficient for distinguishing between exo and endo stereoisomers, for which NMR is the superior technique.
The following table summarizes the expected vibrational modes for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| CH₃ Bend (Asymmetric/Symmetric) | ~1460 / ~1375 | Medium |
| C-C Stretch / C-H Rock | < 1300 (Fingerprint Region) | Weak to Medium, Complex |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₂₀), the exact mass can be used to validate the molecular formula. The nominal molecular weight is 152 g/mol .
Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of bicyclo[2.2.1]heptane derivatives is complex but often involves characteristic pathways. plymouth.ac.uk
Loss of the Alkyl Chain: A primary fragmentation pathway would be the cleavage of the bond connecting the butyl group to the ring, leading to a stable secondary carbocation. This would result in the loss of a butyl radical (•C₄H₉, 57 Da) to give a fragment ion at m/z 95.
Fragmentation of the Butyl Chain: Cleavage at different points along the butyl chain is also expected. For instance, loss of a propyl radical (•C₃H₇, 43 Da) would yield a fragment at m/z 109.
Ring Fragmentation: The bicyclic system itself can undergo retro-Diels-Alder-type reactions or other complex rearrangements, leading to a series of smaller fragment ions characteristic of the norbornane (B1196662) core.
The table below details plausible fragmentation pathways for this compound.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 152 | [C₁₁H₂₀]⁺• | Molecular Ion (M⁺•) |
| 109 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain. |
| 95 | [M - C₄H₉]⁺ | Loss of the butyl radical. |
| 81 | [C₆H₉]⁺ | Fragmentation of the bicyclic ring. |
| 67 | [C₅H₇]⁺ | Further fragmentation of the ring system. |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. acs.org This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the precise positions of each atom in the crystal lattice.
For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a suitable single crystal might require low-temperature crystallization techniques. Alternatively, a crystalline derivative could be synthesized. The resulting structure would definitively confirm the connectivity and, crucially, the relative stereochemistry (exo vs. endo) of the butyl group. If a chiral resolution is performed and a single enantiomer is crystallized, anomalous dispersion methods can be used to determine the absolute configuration (R/S assignments) of all stereocenters. rsc.org This method provides the ultimate proof of structure, which can then be used to calibrate and validate the assignments made by spectroscopic methods like NMR. uvic.ca
Derivatization and Functionalization Strategies for 2 Butylbicyclo 2.2.1 Heptane Scaffolds
Selective Functionalization of Unreactive Hydrocarbon Bonds in Bicyclic Systems
The direct conversion of C-H bonds into C-C, C-N, or C-O bonds represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials. sigmaaldrich.com In bicyclic systems like 2-butylbicyclo[2.2.1]heptane, the challenge lies in achieving site-selectivity among multiple, chemically similar C-H bonds.
Transition metal catalysis is a cornerstone of this approach. Catalysts based on rhodium, palladium, and ruthenium have demonstrated remarkable efficacy in activating specific C-H bonds. sigmaaldrich.comresearchgate.net The selectivity of these reactions is often governed by directing groups, which position the metal catalyst in close proximity to a particular C-H bond, facilitating its cleavage and subsequent functionalization. dmaiti.com For a substrate like this compound, a directing group could be temporarily installed on the butyl chain or the bicyclic core to guide the reaction to a desired position.
Catalyst-controlled site-selectivity offers an alternative strategy, where the inherent reactivity preferences of the catalyst-reactant complex override the substrate's intrinsic biases. researchgate.net This allows for the targeted functionalization of C-H bonds that might otherwise be less reactive, such as those at secondary or tertiary carbons on the norbornane (B1196662) framework. For instance, rhodium-catalyzed carbene insertion is a powerful method for C-H functionalization, where the choice of catalyst can direct the reaction to different sites on a complex molecule. researchgate.net
Table 1: Comparison of C-H Functionalization Strategies
| Strategy | Principle | Key Advantage | Typical Metals |
|---|---|---|---|
| Directing Group-Assisted | A functional group on the substrate coordinates to the metal catalyst, delivering it to a specific C-H bond. dmaiti.com | High regioselectivity for positions ortho or distal to the directing group. dmaiti.com | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) |
| Catalyst-Controlled | The catalyst's steric and electronic properties dictate the site of reaction, independent of substrate-directing effects. researchgate.net | Access to otherwise inaccessible isomers and diastereomers. researchgate.net | Rhodium (Rh) |
| Enzymatic (e.g., Cytochromes P450) | Engineered heme proteins catalyze C-H oxidation with high selectivity through substrate binding in a precisely shaped active site. nih.gov | Exceptional selectivity and operation under mild, biological conditions. nih.gov | Iron (Fe) in a heme cofactor |
Introduction of Polar Functionalities onto the Bicyclic Core
Introducing polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) moieties onto the this compound core is essential for modulating its physical properties and providing handles for further chemical transformations.
One common approach involves the oxidation of the bicyclic framework. For example, derivatives of bicyclo[2.2.1]heptane can be synthesized with ester or carboxylic acid functionalities, which serve as versatile polar intermediates. nist.gov These groups can be introduced via methods like the Diels-Alder reaction using functionalized dienophiles, followed by hydrogenation of the resulting double bond to yield the saturated norbornane scaffold. nih.gov
Palladium-catalyzed reactions have been developed to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which introduces both nitrogen and oxygen functionalities into the core structure. rsc.org Such strategies could be adapted to the this compound system to install polar amine and oxygen-based groups simultaneously. Furthermore, the ester group in compounds like tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo hydrolysis to form the corresponding carboxylic acid, or be reduced to an alcohol, providing direct access to key polar functionalities.
Strategies for Accessing Polyfunctionalized Norbornane Derivatives
The synthesis of norbornane derivatives bearing multiple functional groups requires sophisticated and often multi-step strategies. The Diels-Alder reaction is a particularly powerful tool, allowing for the creation of the bicyclo[2.2.1]heptane skeleton with functionalities pre-installed on both the diene and dienophile components. nih.gov This approach enables the synthesis of bicyclic systems with two oxy-functionalized bridgehead carbons, for instance. nih.gov
Once the basic scaffold is formed, subsequent reactions can be employed to add or modify functional groups. For example, a bicyclic alkene intermediate can undergo a variety of addition reactions across the double bond to install two new functional groups in a stereocontrolled manner. The rigid nature of the norbornane framework often dictates the stereochemical outcome of such reactions, favoring addition to the less sterically hindered exo face.
Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, provide an efficient pathway to highly functionalized molecules. Methodologies have been developed for the selective synthesis of multifunctionalized 2-oxabicyclo[2.2.1]heptane derivatives through domino cycloaddition reactions. rsc.org These strategies highlight the potential for rapidly building molecular complexity on the bicyclic core.
Ring-Opening and Ring-Expansion Methodologies on Norbornane Scaffolds
The inherent ring strain of the bicyclo[2.2.1]heptane system, a key feature of its chemical identity, can be harnessed to drive ring-opening and ring-expansion reactions. nih.govwikipedia.org These transformations fundamentally alter the carbon skeleton, providing access to highly functionalized monocyclic systems (e.g., cyclopentanes and cyclohexanes) or larger bicyclic frameworks.
Ring-Opening Reactions: Ring-Opening Metathesis Polymerization (ROMP) is a prominent example where the strain of a norbornene-type double bond is released to form a polymer. While this compound is saturated, related unsaturated derivatives can undergo this reaction. More relevant to the saturated core are retro-condensation reactions, such as retro-Dieckmann or retro-aldol reactions, which can be triggered in appropriately functionalized norbornane derivatives. nih.gov These reactions exploit the ring strain to cleave C-C bonds, leading to stereoselectively substituted cyclopentane (B165970) or pyrrolidine (B122466) scaffolds. nih.gov The opening of the bicyclic system is often facilitated by Lewis acids or bases, which activate the substrate. lnu.edu.cn
Ring-Expansion Reactions: Ring expansions are valuable for accessing larger ring systems that can be difficult to synthesize directly. encyclopedia.pub Rearrangements like the Tiffeneau-Demjanov rearrangement can be applied to norbornane systems. encyclopedia.pub This reaction typically involves the treatment of a β-amino alcohol on the ring with nitrous acid, which generates a diazonium ion. The subsequent loss of nitrogen gas can trigger a rearrangement cascade, leading to the expansion of one of the rings in the bicyclic system. Such carbocation-mediated rearrangements can transform the [2.2.1] system into a [3.2.1] or other expanded bicyclic frameworks. youtube.com
Table 2: Methodologies for Modifying the Norbornane Scaffold
| Methodology | Type | Driving Force | Typical Product |
|---|---|---|---|
| Retro-Aldol/Retro-Dieckmann | Ring-Opening | Release of ring strain. nih.gov | Highly functionalized cyclopentanes or pyrrolidines. nih.gov |
| Tiffeneau-Demjanov Rearrangement | Ring-Expansion | Carbocation rearrangement following diazotization. encyclopedia.pub | Expanded bicyclic systems (e.g., bicyclo[3.2.1]octane). |
| Ring-Opening Metathesis | Ring-Opening | Release of alkene strain in unsaturated analogs. | Polymers with repeating functionalized cyclopentane units. |
Applications of 2 Butylbicyclo 2.2.1 Heptane in Advanced Synthetic Chemistry Research
Use as a Building Block in Complex Molecule Synthesis
The bicyclo[2.2.1]heptane skeleton is a common motif in natural products and serves as a versatile three-dimensional building block for the synthesis of complex organic molecules. acs.org Its rigid structure allows for precise control over the spatial arrangement of functional groups, which is crucial in target-oriented synthesis. Derivatives of bicyclo[2.2.1]heptane are typically synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, a process that can generate significant molecular complexity in a single step. researchgate.net
2-Butylbicyclo[2.2.1]heptane, obtainable from the reaction of cyclopentadiene and 1-hexene (B165129) followed by hydrogenation, provides a lipophilic and sterically defined scaffold. The presence of the butyl group can influence the stereochemical outcome of subsequent transformations on the bicyclic core. Functionalized derivatives, such as (bicyclo[2.2.1]hept-2-yl)methanol, are used as starting materials to introduce the bicyclic core into larger, more complex structures. cymitquimica.com The unique three-dimensional conformation of these building blocks is of significant interest in medicinal chemistry and materials science. cymitquimica.com
The utility of the bicyclo[2.2.1]heptane scaffold is demonstrated in its ability to undergo various transformations while maintaining its core structure, allowing it to serve as a reliable framework for building molecular complexity.
Table 1: Representative Transformations of the Bicyclo[2.2.1]heptane Scaffold
| Transformation Type | Reagents/Conditions | Resulting Functional Group | Significance |
| Oxidation | Oxidizing agents (e.g., CrO₃, KMnO₄) | Ketones, Carboxylic Acids | Introduction of polar functional groups for further elaboration. |
| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Pd) | Alcohols, Alkanes | Saturation of double bonds or reduction of carbonyls. |
| Ring-Opening | Strain-releasing conditions | Functionalized cyclopentanes | Access to highly substituted five-membered rings. nih.gov |
| Rearrangement | Lewis or Brønsted acids | Isomeric bicyclic or tricyclic systems | Formation of thermodynamically stable polycyclic hydrocarbons. |
Exploration as a Chiral Scaffold for Ligand Design in Catalysis Research
Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. The ideal chiral ligand creates a well-defined, three-dimensional pocket around a metal center, allowing reactants to approach from a specific trajectory. Substituted bicyclo[2.2.1]heptane derivatives are excellent candidates for this purpose due to their inherent chirality and conformational rigidity. magtech.com.cn
The synthesis of this compound results in a chiral molecule with defined stereocenters (at C1, C2, and C4). These stereocenters can be used to control the stereochemical environment in a catalyst assembly. By attaching coordinating groups (e.g., phosphines, amines, or oxazolines) to the bicyclic framework, potent chiral ligands can be developed. The rigid norbornane (B1196662) backbone ensures that the coordinating atoms are held in a fixed spatial arrangement, which is essential for effective stereochemical communication during the catalytic cycle. nih.gov
While ligands based on other bicyclic systems are more common, the principles apply directly to a this compound scaffold. The butyl group would act as a sterically demanding feature, helping to create a selective binding pocket and influencing the enantioselectivity of the catalyzed reaction. Research has shown that even subtle changes to the ligand structure can have a profound impact on catalyst performance. researchgate.netresearchgate.net
Investigation as a Stereochemical Probe in Mechanistic Studies
The fixed geometry of the bicyclo[2.2.1]heptane system makes it an exceptional tool for probing the mechanisms of chemical reactions. Unlike flexible acyclic or monocyclic systems, its conformation is locked, which removes conformational ambiguity when interpreting experimental results. The scaffold has two distinct faces for substituent attachment, endo and exo, allowing for the precise placement of reactive groups and steric bulk.
A 2-substituted bicyclo[2.2.1]heptane, such as the 2-butyl derivative, can exist as either an endo or exo isomer. These isomers possess different steric environments on each face of the molecule. By comparing the reactivity of the endo and exo isomers of a this compound derivative in a particular reaction, chemists can gain insight into the steric and electronic requirements of the transition state. For example, this approach has been used to study the stereochemistry of addition reactions, pericyclic reactions, and rearrangements. chemrxiv.org The butyl group serves as a sterically bulky but electronically simple substituent, allowing for the isolation of steric effects in the reaction being studied.
Precursor for Novel Hydrocarbon Scaffolds with Defined Topologies
The strained bicyclo[2.2.1]heptane ring system is prone to rearrangement under acidic conditions, particularly in the presence of Lewis acids. rsc.org This property has been exploited to synthesize more complex and thermodynamically stable polycyclic hydrocarbons, most notably diamondoids like adamantane (B196018) and its higher homologues. arxiv.org This transformation, often referred to as a "zipper" reaction, involves a cascade of carbocation rearrangements that stitch the bicyclic framework into the cage-like structure of adamantane.
An alkyl-substituted bicyclo[2.2.1]heptane is a logical precursor for the synthesis of a correspondingly substituted adamantane. It is well-established that bicyclo[3.3.1]nonane derivatives, which can be formed from bicyclo[2.2.1]heptane systems, readily cyclize to form the adamantane core under acidic conditions. nih.gov Therefore, this compound would be expected to rearrange under Lewis acid catalysis to yield a butyl-substituted adamantane. The synthesis of such substituted diamondoids is of great interest as these rigid, lipophilic cages have applications in materials science and medicinal chemistry. researchgate.netnagoya-u.ac.jp
The ability to use readily available bicyclic precursors to construct intricate hydrocarbon scaffolds highlights the importance of the bicyclo[2.2.1]heptane system as a gateway to more complex molecular architectures.
Advanced Analytical Methodologies for the Characterization and Quantification in Research
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is a cornerstone for the analysis of 2-Butylbicyclo[2.2.1]heptane, enabling its separation from other compounds and the evaluation of its purity. Both gas and liquid chromatography play vital roles in the analytical workflow.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The development of a robust GC method is critical for achieving accurate and reproducible results.
Method Development: A typical GC method for this compound would involve a non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, due to the non-polar nature of the analyte. The choice of carrier gas is usually high-purity helium or hydrogen. The initial oven temperature would be set relatively low to ensure good separation of volatile components, followed by a temperature ramp to elute the less volatile compounds. The injector and detector temperatures are optimized to ensure efficient vaporization of the sample and to prevent condensation, respectively. rsc.org
Optimization: Optimization of the GC method involves systematically adjusting various parameters to achieve the best possible separation and peak shape. This includes optimizing the temperature program (initial temperature, ramp rate, and final temperature), carrier gas flow rate, and injection volume. For complex hydrocarbon mixtures, a slower temperature ramp can improve the resolution of closely eluting isomers. rsc.orgnih.gov The split ratio at the injector is also a critical parameter to adjust to avoid column overloading while maintaining sufficient sensitivity. rsc.org
Purity Assessment: The purity of a this compound research sample can be assessed by analyzing the resulting chromatogram. The presence of multiple peaks indicates the presence of impurities. The area percentage of the main peak corresponding to this compound provides a semi-quantitative measure of its purity. For more accurate purity determination, a quantitative method with a certified reference standard is required.
Table 1: Representative GC Method Parameters for the Analysis of Bicyclo[2.2.1]heptane Derivatives
| Parameter | Typical Value/Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As these isomers can exhibit different biological activities, their separation is of significant research interest. High-performance liquid chromatography with a chiral stationary phase (CSP) is the primary technique for this purpose. phenomenex.comresearchgate.net
Method Development: The key to a successful chiral HPLC separation is the selection of the appropriate CSP. For non-polar compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. phenomenex.com The mobile phase is typically a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the desired retention and resolution of the stereoisomers. sigmaaldrich.com
Optimization: Optimization of a chiral HPLC method involves fine-tuning the mobile phase composition, flow rate, and column temperature. Small changes in the percentage of the polar modifier can have a significant impact on the separation. The flow rate is adjusted to balance analysis time with resolution, while temperature can influence the thermodynamics of the chiral recognition process and thus the separation efficiency. sigmaaldrich.com
Table 2: Illustrative HPLC Conditions for Chiral Separation of Bicyclic Compounds
| Parameter | Typical Value/Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 99:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector |
Hyphenated Techniques for Enhanced Analytical Characterization (e.g., GC-MS, LC-MS for research samples)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an indispensable tool for the identification of this compound and its related impurities. google.comgoogle.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
The fragmentation pattern of this compound in electron ionization (EI) mode is characteristic of saturated bicyclic hydrocarbons. The molecular ion peak may be observed, but significant fragmentation is expected. Common fragmentation pathways for bicycloalkanes involve the loss of alkyl radicals and ring cleavage. libretexts.orgnih.gov The resulting mass spectrum can be compared with spectral libraries for identification. For novel compounds, detailed analysis of the fragmentation pattern can help in structure elucidation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile compounds, LC-MS can be a valuable tool, particularly for less volatile derivatives of this compound or when analyzing complex matrices. utwente.nl For non-polar compounds like this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are more suitable ionization sources than the more common electrospray ionization (ESI). utwente.nl LC-MS can be particularly useful when coupled with chiral HPLC to confirm the identity of the separated stereoisomers.
Development of Quantitative Analytical Procedures for Research Studies
For many research applications, it is necessary to determine the exact amount of this compound in a sample. This requires the development and validation of a quantitative analytical method. gavinpublishers.comresearchgate.net
Method Development: Gas chromatography with a flame ionization detector (GC-FID) is a common and reliable method for the quantification of hydrocarbons. researchgate.netnih.gov The response of the FID is proportional to the mass of carbon in the analyte, making it suitable for quantitative analysis. chromsoc.jp A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is highly recommended to improve the precision and accuracy of the method by correcting for variations in injection volume and instrument response. nih.gov
Method Validation: A quantitative analytical method must be validated to ensure that it is reliable and fit for its intended purpose. gavinpublishers.comresearchgate.netdemarcheiso17025.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples with a known amount of added analyte (spiked samples). gavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. gavinpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Key Parameters for Validation of a Quantitative GC-FID Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% |
| Specificity | No interference at the retention time of the analyte |
Future Directions and Emerging Research Avenues for Bicyclo 2.2.1 Heptane Chemistry
Sustainable Synthetic Routes to Alkyl-Substituted Norbornanes
The development of sustainable and green synthetic methodologies is a paramount goal in modern organic chemistry. For alkyl-substituted norbornanes, research is focused on several key areas to improve the environmental footprint of their synthesis.
One promising approach is the use of water-mediated Diels-Alder reactions. mjcce.org.mk Water as a solvent offers significant environmental benefits over traditional organic solvents, being non-toxic, non-flammable, and inexpensive. The hydrophobic effect can also enhance the rate and selectivity of the Diels-Alder reaction, which is the cornerstone for constructing the bicyclo[2.2.1]heptane framework. mjcce.org.mk For the synthesis of 2-butylbicyclo[2.2.1]heptane, this would involve the cycloaddition of cyclopentadiene (B3395910) with 1-hexene (B165129) in an aqueous medium, potentially catalyzed by environmentally benign catalysts like fly-ash. mjcce.org.mk
Another avenue of research is the development and utilization of reusable and heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, solid acid catalysts could replace traditional Lewis acids in Diels-Alder reactions and subsequent isomerization or rearrangement reactions.
Key research objectives in this area include:
Optimization of water-mediated Diels-Alder reactions for the synthesis of various alkyl-substituted norbornanes.
Development of highly active and selective heterogeneous catalysts for the synthesis and transformation of bicyclo[2.2.1]heptane derivatives.
Exploration of biocatalysis and the use of enzymes to mediate the synthesis of chiral norbornane (B1196662) derivatives.
Investigation of renewable starting materials for the production of cyclopentadiene and relevant alkenes.
Exploration of Novel Reactivity and Rearrangement Pathways
The rigid, strained framework of the bicyclo[2.2.1]heptane system gives rise to unique reactivity and a propensity for skeletal rearrangements. acs.orgarabjchem.org Future research will continue to explore and exploit these characteristics to develop novel synthetic methodologies and access new molecular architectures.
One area of focus is the development of new catalytic systems to control and direct the rearrangement of the bicyclo[2.2.1]heptane core. For example, the use of chiral Lewis acids can facilitate enantioselective rearrangements, providing access to optically active products with high stereocontrol. acs.org Researchers are also investigating domino reaction sequences that combine a Diels-Alder reaction with one or more subsequent rearrangements in a single pot, increasing synthetic efficiency. acs.org
The functionalization of the bicyclo[2.2.1]heptane skeleton at previously inaccessible positions is another active area of research. This includes the development of methods for C-H activation and functionalization, which would allow for the direct introduction of functional groups onto the norbornane scaffold without the need for pre-functionalized starting materials. rsc.org
Furthermore, the unique strain energy of the bicyclo[2.2.1]heptane system can be harnessed to drive reactions that would otherwise be unfavorable. This includes ring-opening metathesis polymerization (ROMP) to produce polymers with tailored properties and strain-release-driven cycloadditions.
Emerging research directions in this area include:
The design of novel catalytic systems for stereoselective rearrangements of the bicyclo[2.2.1]heptane skeleton.
The development of cascade reactions that efficiently construct complex molecules from simple starting materials in a single operation.
The exploration of late-stage C-H functionalization to diversify the structures of bicyclo[2.2.1]heptane derivatives.
The application of strain-release chemistry to develop new synthetic transformations and materials.
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, scalability, and reproducibility. The integration of these technologies into the synthesis of bicyclo[2.2.1]heptane derivatives is a promising area for future research.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for highly exothermic or fast reactions, such as some Diels-Alder cycloadditions. d-nb.info The high surface-area-to-volume ratio in flow reactors can also enhance heat and mass transfer, leading to improved yields and selectivities. For the synthesis of this compound, a flow process could enable the in-situ generation and reaction of cyclopentadiene from dicyclopentadiene, followed by the Diels-Alder reaction with 1-hexene in a continuous stream. d-nb.info
Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the development of efficient processes. These platforms can also be used for the on-demand synthesis of libraries of bicyclo[2.2.1]heptane derivatives for applications in drug discovery and materials science.
Future research in this area will likely focus on:
The development of continuous flow processes for the synthesis of a wide range of alkyl-substituted norbornanes.
The integration of in-line purification and analysis techniques into flow synthesis setups.
The use of automated platforms for high-throughput reaction optimization and library synthesis.
The design of microreactors specifically tailored for the synthesis and transformation of bicyclo[2.2.1]heptane derivatives. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new experiments. For bicyclo[2.2.1]heptane chemistry, advanced computational modeling can play a significant role in several areas.
Density functional theory (DFT) calculations can be used to model the transition states of Diels-Alder reactions and subsequent rearrangements, helping to rationalize and predict the stereochemical outcomes of these reactions. rsc.org This can be particularly useful in the design of stereoselective syntheses of complex bicyclo[2.2.1]heptane derivatives.
Computational modeling can also be used to predict the physical and chemical properties of novel bicyclo[2.2.1]heptane derivatives, such as their thermal stability, solubility, and reactivity. This can help to guide the design of new molecules with specific desired properties for various applications.
Furthermore, machine learning and artificial intelligence are beginning to be applied to chemical synthesis, with the potential to predict optimal reaction conditions and even discover new reactions. In the context of bicyclo[2.2.1]heptane chemistry, these approaches could be used to develop predictive models for the outcomes of complex reaction sequences.
Key areas for future computational research include:
The development of more accurate and efficient computational methods for modeling the reactivity of strained bicyclic systems.
The use of computational screening to identify promising new catalysts and reagents for the synthesis of bicyclo[2.2.1]heptane derivatives.
The application of machine learning algorithms to predict the properties and reactivity of novel norbornane-based compounds.
The integration of computational modeling with automated synthesis platforms to create a closed-loop system for reaction discovery and optimization.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for constructing the bicyclo[2.2.1]heptane scaffold, and how do stereochemical descriptors (e.g., endo/exo) influence product distribution?
- Methodological Answer : The bicyclo[2.2.1]heptane core is commonly synthesized via [4+2] cycloaddition reactions or catalytic asymmetric methods. Stereochemical outcomes depend on substituent positioning: endo vs. exo descriptors define substituent orientation relative to the bridgehead. For example, in 2-substituted derivatives, endo placement refers to substituents directed toward the longer bridge. X-ray crystallography and NMR analysis are critical for confirming stereochemistry .
Q. How do researchers resolve contradictions in reported stereochemical assignments for bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Misassignments often arise from misinterpretation of NOE (Nuclear Overhauser Effect) data or incomplete crystallographic analysis. For instance, a 2015 review incorrectly assigned the stereochemistry of a 2-azabicyclo[2.2.1]heptane derivative, which was later corrected using single-crystal X-ray diffraction . Cross-validating spectroscopic data with computational models (e.g., DFT-optimized geometries) reduces errors.
Q. What experimental techniques are used to characterize the hydrophobicity and solubility of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : The rigid bicyclic framework enhances hydrophobicity, which is quantified via HPLC logP measurements or octanol-water partition coefficients. For example, substituents like sulfonamide groups introduce hydrogen-bonding capacity, moderating hydrophobicity . Computational tools like Crippen’s method predict logP values based on fragment contributions .
Advanced Research Questions
Q. How can computational methods guide the design of bicyclo[2.2.1]heptane derivatives for high-energy density materials with low sensitivity?
- Methodological Answer : Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies, and detonation velocities. Derivatives with nitro groups (CNO₂) exhibit higher HOF (~350 kJ/mol) but require stability screening via impact sensitivity simulations. The bicyclo[2.2.1]heptane scaffold’s inherent rigidity reduces unintended bond cleavage, making it suitable for stable energetic materials .
Q. What role does the bicyclo[2.2.1]heptane scaffold play in asymmetric catalysis and chiral ligand design?
- Methodological Answer : The scaffold’s three-dimensional structure enables precise stereocontrol. For instance, bornanesultam derivatives act as chiral auxiliaries in asymmetric alkylation reactions, while diphonane ligands enhance enantioselectivity in transition-metal catalysis. Retrosynthetic analysis prioritizes functionalization at bridgehead positions (e.g., 2- or 7-positions) to preserve stereochemical integrity .
Q. How do structural modifications (e.g., fluorination or sulfonamide incorporation) impact the biological activity of bicyclo[2.2.1]heptane-based drug candidates?
- Methodological Answer : Fluorination at the 2-position (e.g., 2-(2,2-difluorovinyl) derivatives) increases metabolic stability and bioavailability. Sulfonamide groups enhance target binding via hydrogen-bond interactions, as seen in LMV-6015, a drug candidate targeting neurological receptors. Comparative SAR studies using in vitro assays (e.g., IC₅₀ measurements) validate modifications .
Contradictions and Resolutions
- Issue : Discrepancies in synthetic yields for 2-azabicyclo[2.2.1]heptane derivatives were traced to incorrect stereochemical assignments.
- Resolution : Revised X-ray crystallography data confirmed exo configurations, enabling optimized reaction conditions (e.g., temperature control) to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
